5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a dimethylamino phenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution with Dimethylamino Phenyl Group:
Thiol Group Introduction: The thiol group can be introduced by treating the intermediate with thiourea under acidic conditions, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and thiol group are known to interact with biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the dimethylamino group and the triazole ring can enhance the compound’s ability to cross biological membranes, making it a promising candidate for drug delivery systems.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and electronic materials.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. This dual functionality allows the compound to inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the dimethylamino phenyl group, making it less versatile in terms of functionalization.
5-Phenyl-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but without the dimethylamino group, which may affect its biological activity and solubility.
5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a dimethylamino group, which can influence its reactivity and interaction with biological targets.
Uniqueness
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the dimethylamino group and the thiol group, which confer distinct chemical and biological properties. The dimethylamino group enhances the compound’s solubility and ability to participate in electrophilic aromatic substitution reactions, while the thiol group provides a site for oxidation and metal binding.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14(2)9-6-4-8(5-7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBCPQYBHZTGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409261 |
Source
|
Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724749-05-7 |
Source
|
Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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